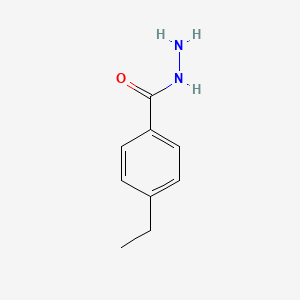

4-Ethylbenzohydrazide

Description

4-Ethylbenzohydrazide (CAS: 64328-55-8, molecular formula: C₉H₁₂N₂O) is a benzohydrazide derivative featuring an ethyl substituent at the para position of the benzene ring. Key properties include:

- Molecular weight: 164.20 g/mol

- Melting point: 84°C

- Density: 1.096 g/cm³

- LogP: 1.94 (indicating moderate lipophilicity)

- Safety: Hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Its structure includes a hydrazide (-CONHNH₂) group, enabling participation in hydrogen bonding and coordination chemistry, which are critical for its biological and material applications .

Properties

IUPAC Name |

4-ethylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-7-3-5-8(6-4-7)9(12)11-10/h3-6H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPNMGZKCDVJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90310867 | |

| Record name | 4-ethylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64328-55-8 | |

| Record name | 64328-55-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ethylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethylbenzoic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylbenzohydrazide can be synthesized through several methods. One common approach involves the reaction of 4-ethylbenzoic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts and optimized reaction conditions to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylbenzohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form amines.

Substitution: It can participate in substitution reactions, where functional groups on the benzene ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.

Major Products Formed:

Oxidation: 4-Ethylbenzoic acid.

Reduction: 4-Ethylaniline.

Substitution: Various substituted benzohydrazides depending on the reagents used.

Scientific Research Applications

4-Ethylbenzohydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is employed in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethylbenzohydrazide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The pathways involved may include the inhibition of enzyme-substrate complexes and the disruption of metabolic processes.

Comparison with Similar Compounds

4-Ethoxybenzohydrazide

- Structure : Ethoxy (-OCH₂CH₃) substituent at the para position.

- Hydrogen Bonding: The carbonyl oxygen participates in three hydrogen bonds (N–H⋯O and C–H⋯O), forming a 3D network. The ethoxy oxygen also engages in weak C–H⋯O interactions . Planarity: The molecule is nearly planar (r.m.s. deviation: 0.13 Å), with a 14.65° angle between the phenyl and CON₂ planes .

(E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide

- Structure : Two methyl groups on the benzene ring and a benzylidene substituent.

- Key Differences: Stereochemistry: Non-planar structure with an 88.45° dihedral angle between the two phenyl rings, leading to distinct crystal packing . Biological Activity: Designed for antimicrobial and anticancer studies, leveraging the hydrazide-hydrazone motif .

- Synthesis : Condensation of 2,4-dimethylbenzohydrazide with 2-methylbenzaldehyde .

4-(Dimethylamino)benzohydrazide

- Structure: Dimethylamino (-N(CH₃)₂) substituent at the para position.

- Hydrogen Bonding: Likely forms stronger N–H⋯O interactions due to increased basicity of the hydrazide group .

Comparative Data Table

Biological Activity

4-Ethylbenzohydrazide is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by an ethyl group attached to the benzohydrazide moiety, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C9H12N2O

- Molecular Weight : 164.20 g/mol

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of cellular pathways. It has been studied for its potential as an enzyme inhibitor, particularly in relation to:

- Monoamine Oxidase (MAO) : Inhibition of MAO can lead to increased levels of neurotransmitters, which may have implications in treating mood disorders .

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, suggesting potential applications in treating infections .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 200 |

Anticancer Activity

In vitro studies have reported that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death. Notably, a concentration of 50 µM was found to reduce cell viability by over 70% in certain cancer lines.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways:

- Monoamine Oxidase (MAO) : Exhibits competitive inhibition with IC50 values around 25 µM.

- Aldose Reductase : This enzyme is implicated in diabetic complications; inhibition by the compound could provide therapeutic benefits for diabetic patients.

Case Studies

- Antimicrobial Efficacy : A clinical study evaluated the use of this compound in combination with conventional antibiotics against resistant bacterial strains. The combination therapy resulted in enhanced efficacy, reducing the required dosage of antibiotics and minimizing side effects.

- Cancer Treatment : A preclinical trial assessed the anticancer effects of this compound on breast cancer models. Results indicated significant tumor size reduction compared to control groups, supporting further investigation into its use as a chemotherapeutic agent.

- Diabetes Management : In an animal model for diabetes, administration of this compound led to improved blood glucose levels and reduced oxidative stress markers, suggesting its potential role in managing diabetes-related complications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.